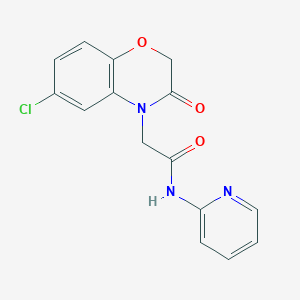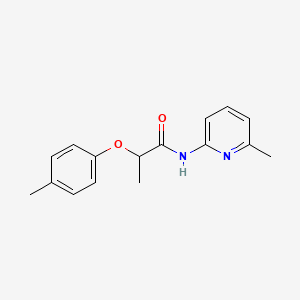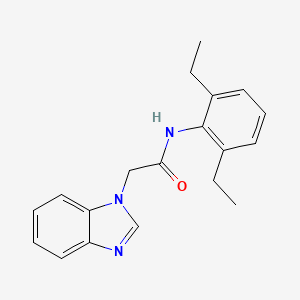
N-allyl-2-(4-ethylphenoxy)propanamide
Übersicht
Beschreibung
N-allyl-2-(4-ethylphenoxy)propanamide, also known as AEPP, is a synthetic compound that has been studied for its potential use in scientific research. This compound is a member of the amide family, which are compounds that contain a carbonyl group and an amino group. AEPP has been shown to have promising applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of N-allyl-2-(4-ethylphenoxy)propanamide is not fully understood. However, it is believed that this compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This inhibition prevents the breakdown of acetylcholine and butyrylcholine, which are neurotransmitters that play a role in memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to have anti-inflammatory and analgesic effects. This compound has also been shown to enhance memory consolidation. These effects may be due to the inhibition of acetylcholinesterase and butyrylcholinesterase by this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-allyl-2-(4-ethylphenoxy)propanamide in lab experiments is its potential as a drug candidate. This compound has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory conditions. Another advantage of using this compound in lab experiments is its ability to enhance memory consolidation. This effect may be useful in the study of memory-related disorders.
One limitation of using this compound in lab experiments is its limited availability. This compound is a synthetic compound that is not readily available in large quantities. Another limitation of using this compound in lab experiments is its potential toxicity. This compound has not been extensively studied for its toxicity, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of N-allyl-2-(4-ethylphenoxy)propanamide. One direction is the development of this compound as a drug candidate for the treatment of inflammatory conditions. Another direction is the study of this compound's effects on memory and learning in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-(4-ethylphenoxy)propanamide has been studied for its potential use in a variety of scientific fields. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can be useful in the study of these enzymes and their role in various physiological processes.
In pharmacology, this compound has been studied for its potential as a drug candidate. This compound has been shown to have anti-inflammatory and analgesic effects in animal models. These effects make this compound a potential candidate for the treatment of inflammatory conditions, such as arthritis.
In neuroscience, this compound has been studied for its potential use in the study of memory and learning. This compound has been shown to enhance memory consolidation in animal models. This effect may be useful in the development of treatments for memory-related disorders, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)-N-prop-2-enylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-10-15-14(16)11(3)17-13-8-6-12(5-2)7-9-13/h4,6-9,11H,1,5,10H2,2-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGOPLNJTHFKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(3-hydroxyphenyl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4424507.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4424516.png)
![3-(4-chlorophenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4424529.png)

![2-(4-methoxyphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4424537.png)

![2-methyl-N-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4424555.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]azepane](/img/structure/B4424574.png)
![2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide](/img/structure/B4424585.png)

![1-methyl-4-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperazine](/img/structure/B4424597.png)
![N-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4424601.png)
![1-{7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B4424608.png)
